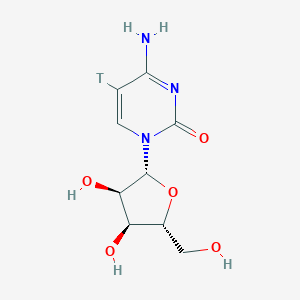

Cytidine-5-t (8CI,9CI)

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-tritiopyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8-/m1/s1/i1T | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHDGCWIWMRVCDJ-QPXMQEAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[3H]C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational Principles of Isotopic Labeling in Biomedical Research

Tritium (B154650) Radiochemistry and Its Application in Molecular Probes

The selection of a radionuclide for labeling a biological molecule is dictated by its physical and chemical properties. Tritium (³H), a radioactive isotope of hydrogen, possesses characteristics that make it particularly well-suited for use as a tracer in biological systems. cnsc-ccsn.gc.cacatalysis.blog

Characteristics of Tritium (³H) for Biological Tracing

Tritium is a low-energy beta (β⁻) emitter, a characteristic that is central to its utility in biomedical research. cnsc-ccsn.gc.ca The β-particles emitted by tritium have a maximum energy of 18.6 keV and an average energy of 5.7 keV. nih.gov This low energy translates to a short path length in biological tissues, typically around 6 micrometers in water, which allows for high-resolution localization of the radiolabel within cells and even subcellular structures. nih.govmdpi.com

The physical half-life of tritium is 12.3 years, meaning it takes this amount of time for half of the radioactive atoms in a sample to decay. cnsc-ccsn.gc.canih.gov This relatively long half-life provides ample time for the synthesis of labeled compounds, their use in sometimes lengthy biological experiments, and subsequent analysis without significant loss of radioactivity. The decay of tritium results in the formation of a stable helium-3 (B1234947) isotope, which is non-toxic to biological systems. nih.gov

The key physical properties of tritium are summarized in the table below:

| Property | Value |

| Symbol | ³H or T |

| Half-life | 12.3 years cnsc-ccsn.gc.canih.gov |

| Emission Type | Beta (β⁻) nih.gov |

| Maximum Energy of Radiation | 18.6 keV nih.gov |

| Mean Energy of Radiation | 5.7 keV nih.gov |

| Decay Product | Helium-3 (³He) nih.gov |

This table summarizes the key physical characteristics of the tritium isotope.

Considerations for Specific Activity in Labeled Precursors

Specific activity (SA) is a critical parameter for radiolabeled compounds, representing the amount of radioactivity per unit mass or mole of the substance. nih.gov It is typically expressed in units of Curies per millimole (Ci/mmol) or Becquerels per mole (Bq/mol). The theoretical maximum specific activity of a compound labeled with one tritium atom per molecule is approximately 28.8 Ci/mmol. nih.gov

High specific activity is often desirable in biomedical research as it allows for the detection of very small quantities of the labeled molecule. iaea.org This is particularly important in studies of processes involving low concentrations of molecules, such as receptor binding assays or the analysis of gene expression. nih.gov For a compound like tritiated cytidine (B196190), a higher specific activity means that a smaller amount of the precursor needs to be introduced into a biological system to achieve a detectable signal, thereby minimizing potential physiological disturbances. iaea.org Research has been conducted using tritiated cytidine with specific activities such as 8.6 Ci/mM and 16.8 Ci/mM. tandfonline.com

Methodological Techniques for Radiometric Detection

The detection and quantification of tritium-labeled compounds like Cytidine-5-t rely on specialized instrumentation that can measure the low-energy beta particles emitted by tritium.

Liquid Scintillation Spectrometry in Quantitative Biological Assays

Liquid scintillation counting (LSC) is the most common and accurate method for quantifying tritium in biological samples. ahajournals.orgmdpi.comtransat-h2020.eu This technique involves mixing the sample containing the tritiated compound with a "scintillation cocktail." mdpi.com This cocktail contains a solvent and one or more scintillators (fluors). mdpi.com The beta particles emitted by the tritium transfer energy to the solvent molecules, which in turn excite the scintillator molecules. As the scintillators return to their ground state, they emit photons of light. mdpi.comtransat-h2020.eu These light flashes are detected and counted by a photomultiplier tube (PMT) within a liquid scintillation spectrometer. mdpi.com The number of light pulses detected per unit of time is directly proportional to the amount of radioactivity in the sample. epa.gov LSC is highly efficient and has a low detection limit, making it suitable for measuring low levels of tritium. mdpi.com

High-Resolution Autoradiography at Cellular and Subcellular Levels

Autoradiography is a technique that utilizes the emissions from a radiolabeled substance to create an image on a photographic emulsion or a phosphor imaging plate. researchgate.netnih.gov The short path length of tritium's beta particles makes it an ideal isotope for high-resolution autoradiography, enabling the localization of radioactivity at the cellular and even subcellular levels. mdpi.comresearchgate.net

In a typical autoradiography experiment, cells or tissue sections containing the tritiated compound are coated with a photographic emulsion and stored in the dark for a period of time. The beta particles emitted from the tritiated compound, such as cytidine incorporated into newly synthesized RNA, expose the silver halide crystals in the emulsion directly above their location. nih.govnih.gov After development, the silver grains appear as black dots, revealing the distribution of the radiolabeled molecule within the sample. nih.govnih.gov This technique has been instrumental in studies of RNA synthesis and transport within different cellular compartments. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Labeled Compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure and purity of chemical compounds. Tritium NMR (³H NMR) is particularly valuable for analyzing tritiated compounds. mdpi.combohrium.com Since tritium is a spin-½ nucleus, its NMR spectra are similar to those of protons (¹H), with comparable chemical shifts. nih.govhuji.ac.il This similarity allows for the unambiguous determination of the position of the tritium label within a molecule. nih.gov

³H NMR is a highly sensitive technique, even more so than proton NMR, although the very low natural abundance of tritium means it is only used for the analysis of artificially labeled compounds. bohrium.comhuji.ac.il The ability to precisely locate the tritium atom is crucial for interpreting the results of tracer studies and ensuring the quality and specificity of the radiolabeled probe. nih.govrsc.org

Cytidine 5 T As a Precursor in Nucleic Acid Biosynthesis Studies

Investigations into Ribonucleic Acid (RNA) Synthesis Dynamics

The use of tritiated cytidine (B196190) has been instrumental in dissecting the multifaceted process of RNA synthesis. By tracking the incorporation of this radiolabeled precursor, scientists have gained profound insights into the kinetics, mechanisms, and regulation of transcription.

De Novo RNA Synthesis Assessment and Kinetics

De novo synthesis of RNA, the process by which RNA molecules are created from their constituent nucleotides, can be effectively monitored using tritiated cytidine. Following its uptake by cells, tritiated cytidine is phosphorylated to cytidine triphosphate (CTP), which then serves as a direct precursor for RNA polymerase. The rate of incorporation of the tritium (B154650) label into the RNA fraction of a cell population provides a direct measure of the rate of ongoing transcription.

Kinetic studies employing this technique have revealed that the rate of RNA synthesis can vary significantly depending on cell type, developmental stage, and in response to external stimuli. For instance, early experiments demonstrated a rapid and linear incorporation of tritiated cytidine into RNA in various cell types, indicating a steady rate of transcription under specific conditions.

Kinetics of Tritiated Cytidine Incorporation into RNA

| Time (minutes) | Incorporation of [³H]Cytidine (cpm/µg RNA) | Cell Type | Experimental Condition |

|---|---|---|---|

| 15 | 150 | HeLa Cells | Logarithmic Growth Phase |

| 30 | 310 | HeLa Cells | Logarithmic Growth Phase |

| 60 | 625 | HeLa Cells | Logarithmic Growth Phase |

| 120 | 1240 | HeLa Cells | Logarithmic Growth Phase |

Incorporation of Tritiated Cytidine into Nascent RNA Transcripts

Tritiated cytidine is incorporated into nascent RNA transcripts by RNA polymerase during the process of transcription. This allows for the labeling and subsequent analysis of newly synthesized RNA molecules. Autoradiography, a technique that uses X-ray film to visualize the distribution of a radioactive substance within a sample, has been widely used in conjunction with tritiated cytidine to identify the subcellular locations of active transcription. These studies have provided definitive evidence that the nucleus is the primary site of RNA synthesis in eukaryotic cells. Furthermore, the migration of labeled RNA from the nucleus to the cytoplasm can be observed over time, providing insights into RNA processing and transport.

Enzymatic Mechanisms Governing Ribonucleotide Polymerization and Processing

The study of tritiated cytidine incorporation has been fundamental to understanding the enzymatic machinery responsible for RNA synthesis and maturation.

Cytidine triphosphate (CTP), the phosphorylated form of cytidine, is one of the four essential ribonucleoside triphosphates required by RNA polymerase for the synthesis of RNA. nih.gov RNA polymerase catalyzes the formation of phosphodiester bonds, incorporating cytidylate residues from CTP into the growing RNA chain at positions dictated by the DNA template. nih.gov Kinetic studies have shown that the concentration of CTP, along with the other ribonucleoside triphosphates, can influence the rate of transcription. At lower concentrations, the rate of RNA synthesis is proportional to the CTP concentration, while at saturating concentrations, the enzyme reaches its maximum velocity.

Effect of CTP Concentration on RNA Polymerase II Activity

| CTP Concentration (µM) | Rate of RNA Synthesis (pmol/min) |

|---|---|

| 10 | 5.2 |

| 25 | 12.8 |

| 50 | 24.5 |

| 100 | 45.0 |

| 200 | 48.1 |

The intracellular pool of CTP is maintained through the action of CTP synthetase (CTPS), which catalyzes the conversion of uridine (B1682114) triphosphate (UTP) to CTP. nih.gov The activity of CTPS is a critical control point in nucleic acid biosynthesis and is subject to complex regulation. CTP itself acts as a feedback inhibitor of CTPS, ensuring that its production is tightly coupled to cellular demand. nih.govnih.gov Conversely, GTP can act as an allosteric activator. nih.govnih.gov Studies have shown that the regulation of CTPS activity is crucial for maintaining the appropriate balance of nucleotide pools required for accurate and efficient RNA synthesis. Dysregulation of CTPS has been linked to various pathological states.

Elucidation of Deoxyribonucleic Acid (DNA) Synthesis Pathways

While tritiated thymidine (B127349) is the more commonly used radiolabeled precursor for studying DNA synthesis due to its exclusive incorporation into DNA, tritiated cytidine has also proven to be a valuable tool in elucidating the pathways of DNA replication and repair.

For tritiated cytidine to be incorporated into DNA, it must first be converted into a deoxycytidine nucleotide. This occurs through the action of ribonucleotide reductase, which reduces cytidine diphosphate (B83284) (CDP) to deoxycytidine diphosphate (dCDP). Subsequently, dCDP is phosphorylated to deoxycytidine triphosphate (dCTP), which can then be utilized by DNA polymerase during DNA replication.

Studies utilizing tritiated cytidine have helped to delineate the salvage pathway for pyrimidine (B1678525) nucleotide synthesis. nih.gov This pathway allows cells to recycle nucleosides derived from the breakdown of nucleic acids. Research in various cell types has demonstrated the active incorporation of [³H]cytidine into DNA, highlighting the importance of the salvage pathway in providing the necessary precursors for DNA synthesis, particularly in rapidly proliferating cells. nih.gov The relative contribution of the salvage pathway versus the de novo synthesis pathway for dCTP production can be assessed by comparing the incorporation of different radiolabeled precursors.

Incorporation of Radiolabeled Precursors into DNA

| Radiolabeled Precursor | Incorporation into DNA (dpm/µg DNA) | Cell Type | Pathway Primarily Assessed |

|---|---|---|---|

| [³H]Thymidine | 12,500 | Mouse Lymphoma Cells | Salvage |

| [³H]Cytidine | 3,200 | Mouse Lymphoma Cells | Salvage and conversion |

| [¹⁴C]Orotic Acid | 850 | Mouse Lymphoma Cells | De Novo |

The use of tritiated cytidine in DNA synthesis studies has provided valuable insights into the interconnectedness of RNA and DNA precursor metabolism and the flexibility of cellular systems in utilizing different pathways to maintain the integrity of the genetic material.

RNA Priming and Mediation in DNA Replication

DNA polymerases, the enzymes responsible for synthesizing new DNA strands, are incapable of initiating this process de novo. They require a short pre-existing nucleic acid strand, known as a primer, to which they can add deoxyribonucleotides. In living organisms, these primers are short stretches of RNA, synthesized by an enzyme called primase. khanacademy.org These RNA primers, typically 10 to 12 nucleotides in length, are complementary to the DNA template and provide the necessary 3'-hydroxyl group for DNA polymerase to begin its work. harvard.edu

The synthesis of these RNA primers involves the incorporation of ribonucleotides, including cytidine triphosphate. While the initial discovery of RNA's role in priming DNA synthesis did not exclusively rely on radiolabeled cytidine, subsequent studies of DNA replication have utilized tritiated nucleosides, including cytidine, to understand the dynamics of this process. The incorporation of radiolabeled cytidine into the short, transient RNA primers of Okazaki fragments on the lagging strand provides evidence for the discontinuous nature of DNA synthesis and the essential role of RNA in initiating this fundamental biological event. nih.govchemeurope.com

Tritiated Precursor Integration into Genomic DNA

The incorporation of tritiated nucleosides into genomic DNA is a direct measure of DNA synthesis and replication. Studies using tritiated cytidine and its metabolic precursors have provided quantitative data on the dynamics of DNA replication in various biological contexts, from viral to mammalian systems.

Research on Ehrlich ascites tumor cells, for instance, demonstrated that cells under high replicative stress incorporate a significant amount of a tritiated precursor into their DNA. nih.gov In these rapidly dividing cells, the labeled precursor was metabolically converted and incorporated as both cytosine and thymine (B56734) into the newly synthesized DNA. nih.gov This highlights the active use of available precursors to sustain rapid proliferation.

Comparative studies have also been conducted to understand the differential incorporation of various precursors. For example, experiments with sand dollar eggs revealed a marked difference in the uptake and utilization of tritiated thymidine versus tritiated cytidine for DNA production following fertilization, with thymidine being much more readily incorporated under the experimental conditions.

The following table summarizes findings from a study on the incorporation of tritiated uridine, a precursor to cytidine, into the nucleic acids of Ehrlich ascites tumor cells at different growth phases.

| Tumor Growth Phase | Incorporation of Tritiated Precursor into DNA (relative to RNA) | Distribution of Tritium in DNA Bases (Cytosine:Thymine Ratio) |

|---|---|---|

| Exponential Growth (Replicative Stress) | Approaching 50% of RNA incorporation after 24 hours | Approximately 2:1 |

| Growth Plateau | Less than 10% of RNA incorporation | Not specified |

Interplay Between RNA and DNA Metabolism

The synthesis of RNA and DNA is intricately linked through a shared pool of precursor molecules and the enzymes that interconvert them. researchgate.net Ribonucleosides like cytidine can be converted into deoxyribonucleosides, the building blocks of DNA. The use of radiolabeled precursors such as Cytidine-5-t has been crucial in tracing these metabolic pathways and understanding the regulation of nucleotide pools.

When radiolabeled cytidine is supplied to cells, it is first phosphorylated to form cytidine triphosphate (CTP), which can then be directly incorporated into RNA. For incorporation into DNA, CTP is first converted to its deoxy-form, deoxycytidine triphosphate (dCTP), by the enzyme ribonucleotide reductase. This conversion is a critical regulatory step in maintaining the appropriate balance of ribonucleotides and deoxyribonucleotides required for both transcription and replication.

Studies have shown that ingested, radiolabeled RNA is broken down into its constituent nucleosides, including cytidine, which are then absorbed. nih.gov While a large portion is catabolized, a fraction of this labeled cytidine becomes available for the synthesis of new nucleic acids in tissues, demonstrating the salvage pathways that recycle these essential molecules. nih.gov The extent of incorporation into DNA versus RNA can provide insights into the relative rates of transcription and replication within a cell population. For instance, in rapidly dividing cancer cells, a significant portion of labeled cytidine analogs can be found in both RNA and DNA, reflecting high levels of both transcriptional and replicative activity.

Cytidine 5 T in Cellular Metabolism and Macromolecular Biosynthesis

Phospholipid Metabolism and Signaling Pathways

CTP is indispensable for the synthesis of glycerophospholipids, the primary components of cellular membranes. wikipedia.org It functions by activating lipid head groups or diacylglycerol, preparing them for subsequent enzymatic reactions. wikipedia.org

Cytidine (B196190) Diphosphate (B83284) (CDP)-Diacylglycerol Biosynthesis

A critical intermediate in the synthesis of several key phospholipids (B1166683) is Cytidine Diphosphate-Diacylglycerol (CDP-DAG). nih.govnih.gov This liponucleotide is formed from the reaction of CTP and phosphatidic acid (PA), a process catalyzed by the membrane-bound enzyme CDP-diacylglycerol synthase (CDS), also known as phosphatidate cytidylyltransferase. nih.govwikipedia.orgresearchgate.net

The synthesis of CDP-DAG is a pivotal branch point in lipid metabolism. nih.govwikipedia.org This intermediate is essential for the production of anionic phospholipids such as phosphatidylinositol (PI) and cardiolipin (B10847521) (CL). nih.govnih.gov While both lipids share CDP-DAG as a common precursor, their synthesis occurs in different cellular compartments; PI synthesis takes place at the endoplasmic reticulum, whereas cardiolipin is synthesized in the mitochondria. nih.gov Phosphatidylinositol and its phosphorylated derivatives are vital for signal transduction and membrane trafficking. nih.gov Cardiolipin is a signature lipid of the mitochondria, crucial for maintaining its structure and function, including the efficiency of the electron transport chain. nih.gov

Phosphatidylcholine Synthesis via CTP:Phosphocholine (B91661) Cytidylyltransferases

Phosphatidylcholine (PC) is the most abundant phospholipid in mammalian cell membranes, accounting for roughly half of the total cellular phospholipids. aocs.orgcaldic.com The primary route for its de novo synthesis is the CDP-choline pathway, often called the Kennedy pathway. caldic.comnih.govmdpi.com In this pathway, the enzyme CTP:phosphocholine cytidylyltransferase (CCT) plays a key regulatory role. nih.govnih.gov

The reaction catalyzed by CCT is considered the rate-limiting step in PC biosynthesis. caldic.comnih.gov CCT facilitates the conversion of phosphocholine and CTP into CDP-choline. aocs.orgwikipedia.org This CDP-choline is then combined with diacylglycerol (DAG) to form phosphatidylcholine, a reaction catalyzed by cholinephosphotransferase. caldic.comnih.gov The activity of CCT is tightly regulated, in part by its reversible association with cellular membranes. nih.govresearchgate.net When the cell requires more PC, CCT translocates from a soluble, inactive state to a membrane-associated, active form. nih.govnih.gov This regulation ensures that the synthesis of PC is coupled with the cell's metabolic needs and membrane biogenesis. nih.gov

Glycoconjugate Formation and Sialylation Processes

The surfaces of vertebrate cells are decorated with a dense layer of complex carbohydrates known as the glycocalyx. A common terminal sugar on these glycans is sialic acid, which plays critical roles in cell recognition, signaling, and immunity. mdpi.com The addition of sialic acid, a process called sialylation, is dependent on a CTP-activated sugar donor.

Role of Cytidine Monophosphate (CMP)-N-acylneuraminic Acid

For sialic acid to be transferred onto glycoproteins and glycolipids, it must first be activated. This activation step involves a reaction between CTP and N-acylneuraminic acid (Neu5Ac), the most common form of sialic acid. mdpi.comresearchgate.net The reaction is catalyzed by the enzyme CMP-N-acylneuraminic acid synthetase (CMAS), which is located in the nucleus. mdpi.comnih.gov

The product, Cytidine Monophosphate-N-acylneuraminic acid (CMP-Neu5Ac), is the sole activated sugar nucleotide donor for all sialylation reactions. mdpi.comnih.gov Once synthesized in the nucleus, CMP-Neu5Ac is transported to the Golgi apparatus. nih.gov Here, enzymes known as sialyltransferases utilize CMP-Neu5Ac to transfer the sialic acid moiety to the termini of glycan chains on lipids and proteins. mdpi.com This process is fundamental for the assembly of functional cell surface glycans that mediate a vast array of biological processes. mdpi.com

Pyrimidine (B1678525) Salvage and De Novo Biosynthetic Pathways

Cells can produce pyrimidine nucleotides through two main routes: the de novo synthesis pathway, which builds them from simple precursors, and the salvage pathway, which recycles pre-existing nucleobases and nucleosides. nih.govmicrobenotes.com CTP is a key product and regulator in both of these interconnected pathways.

Enzyme Characterization within Cytidine Metabolism

De Novo Synthesis: The de novo pathway culminates in the synthesis of uridine (B1682114) triphosphate (UTP). libretexts.org The final step to produce cytidine nucleotides is the conversion of UTP to CTP. This reaction is catalyzed by the enzyme CTP synthetase, which uses glutamine as an amino group donor. libretexts.orgwikipedia.org The activity of CTP synthetase is a critical regulatory point; it is subject to feedback inhibition by its own product, CTP. libretexts.orgcreative-proteomics.com This ensures a balanced supply of UTP and CTP for cellular needs, such as RNA synthesis and the aforementioned lipid and glycan biosynthesis. creative-proteomics.com

Salvage Pathway: The pyrimidine salvage pathway provides a more energy-efficient alternative to de novo synthesis by recycling compounds from the breakdown of nucleic acids. nih.govmdpi.com In this pathway, the nucleoside cytidine can be phosphorylated to cytidine monophosphate (CMP) by the action of uridine-cytidine kinases (UCKs). nih.govmdpi.com Uridine-cytidine kinase 2 (UCK2) is considered a rate-limiting enzyme in this process. nih.gov CMP can then be successively phosphorylated to cytidine diphosphate (CDP) and finally to CTP. Another key enzyme in cytidine metabolism is cytidine deaminase (CDA), which catalyzes the hydrolytic deamination of cytidine to form uridine, thereby channeling it into the uridine salvage pathway or catabolism. nih.govebi.ac.uk

Table 1: Key Enzymes in Cytidine Metabolism

| Enzyme | Abbreviation | Pathway | Function |

|---|---|---|---|

| CDP-diacylglycerol synthase | CDS | Phospholipid Synthesis | Catalyzes the formation of CDP-diacylglycerol from CTP and phosphatidic acid. wikipedia.org |

| CTP:phosphocholine cytidylyltransferase | CCT | Phospholipid Synthesis | Catalyzes the rate-limiting step in phosphatidylcholine synthesis, forming CDP-choline from CTP and phosphocholine. nih.govwikipedia.org |

| CMP-N-acylneuraminic acid synthetase | CMAS | Glycoconjugate Synthesis | Activates sialic acid by catalyzing the formation of CMP-N-acylneuraminic acid from CTP. mdpi.com |

| CTP synthetase | - | Pyrimidine De Novo Synthesis | Catalyzes the final step of the de novo pathway, converting UTP to CTP. libretexts.org |

| Uridine-cytidine kinase | UCK | Pyrimidine Salvage | Phosphorylates cytidine to CMP. nih.gov |

| Cytidine deaminase | CDA | Pyrimidine Salvage/Catabolism | Deaminates cytidine to uridine. nih.gov |

Uridine-Cytidine Kinase (UCK) Functionality

Uridine-Cytidine Kinase (UCK) is a pivotal enzyme in the pyrimidine salvage pathway, which enables cells to recycle pyrimidine nucleosides like uridine and cytidine to synthesize nucleotides. uniprot.org UCK catalyzes the phosphorylation of uridine and cytidine to their respective monophosphate forms, uridine monophosphate (UMP) and cytidine monophosphate (CMP). uniprot.org This initial phosphorylation is the rate-limiting step in this salvage pathway. nih.gov Subsequently, CMP can be further phosphorylated to cytidine diphosphate (CDP) and ultimately to Cytidine-5'-triphosphate (CTP). wikipedia.org

There are two primary isoforms of human UCK, UCK1 and UCK2. nih.gov While both enzymes phosphorylate uridine and cytidine, UCK2 exhibits a significantly higher catalytic efficiency, approximately 15 to 20 times greater than that of UCK1. nih.gov The synthesis of CTP from cytidine through the salvage pathway is a crucial process, particularly in certain cell types. For instance, in proliferating normal human T lymphocytes, CTP is largely synthesized through the reutilization of cytidine. nih.gov

Interestingly, the end-product of this pathway, CTP, can regulate the activity of UCK. The triphosphate form of a related nucleoside analog, 5-azacytidine-5'-triphosphate, has been shown to inhibit UCK. This suggests a potential feedback mechanism where high levels of CTP or its analogs could modulate the initial step of the pyrimidine salvage pathway. nih.gov

| Enzyme | Function | Substrates | Products | Significance |

| Uridine-Cytidine Kinase (UCK) | Catalyzes the initial and rate-limiting step of the pyrimidine salvage pathway. | Uridine, Cytidine, ATP/GTP | Uridine Monophosphate (UMP), Cytidine Monophosphate (CMP), ADP/GDP | Essential for the synthesis of pyrimidine nucleotides from recycled nucleosides. |

Activation-Induced Cytidine Deaminase (AID) Mechanisms

Activation-Induced Cytidine Deaminase (AID) is a DNA-editing enzyme that belongs to the APOBEC family of cytidine deaminases. frontiersin.org Its primary function is to initiate processes that diversify antibody genes in B lymphocytes, namely somatic hypermutation (SHM) and class switch recombination (CSR). nih.gov AID operates by deaminating deoxycytidine residues within single-stranded DNA, converting them to deoxyuridine. nih.gov This creates a U:G mismatch in the DNA, which is then recognized and processed by various DNA repair pathways, leading to mutations or recombination. wikipedia.org

It is crucial to note that the substrate for AID is deoxycytidine embedded within a DNA strand, not a free nucleoside triphosphate like CTP. nih.gov Therefore, CTP is not a direct substrate for AID's enzymatic activity. The role of AID is in the modification of existing DNA sequences rather than the metabolism of nucleotide precursors.

The mechanism of AID action involves its recruitment to specific genomic locations. This recruitment is often associated with transcriptionally active regions, and AID has been shown to interact with components of the transcription machinery, such as Spt5, a factor associated with stalled RNA polymerase II. nih.govh1.co AID can also deaminate 5-methylcytosine (B146107) in DNA to thymine (B56734), which suggests a role in epigenetic regulation through DNA demethylation. frontiersin.org

| Enzyme | Function | Substrate | Product of Deamination | Biological Outcome |

| Activation-Induced Cytidine Deaminase (AID) | Initiates antibody gene diversification and may play a role in DNA demethylation. | Deoxycytidine in single-stranded DNA | Deoxyuridine | Somatic hypermutation, class switch recombination, potential for DNA demethylation. |

Cell Biology and Physiology Explored with Tritiated Cytidine

Cellular Proliferation and Cell Cycle Analysis

Tritiated cytidine (B196190) is a valuable probe for investigating the dynamics of cell proliferation and the intricate choreography of the cell cycle. By virtue of its incorporation into newly synthesized RNA and, to a lesser extent, DNA, it provides a means to label and trace cells as they progress through the various phases of division.

S-Phase Entry and Cell Division Monitoring

The synthesis of DNA during the S-phase of the cell cycle is a hallmark of cellular proliferation. While tritiated thymidine (B127349) is more commonly used as a specific precursor for DNA synthesis, tritiated cytidine can also be incorporated into the DNA of dividing cells. Autoradiographic studies have utilized this incorporation to identify cells that are actively replicating their genome.

In studies of bone cell differentiation, the uptake of tritiated cytidine has been used to study mesenchymal cells. While tritiated thymidine is the primary label for DNA synthesis, the incorporation of tritiated cytidine provides complementary information on cellular activity. For instance, in studies of maize root tips, tritiated cytidine incorporation was used to assess RNA synthesis in cells with and without additional B chromosomes, demonstrating that the extra chromosomes had no measurable effect on this process.

Regulation of Enzyme Activity Across Cell Cycle Phases

The progression through the cell cycle is tightly regulated by the fluctuating activity of various enzymes. Tritiated cytidine has been instrumental in studies aimed at understanding the activity of enzymes involved in pyrimidine (B1678525) metabolism, which is crucial for nucleic acid synthesis.

Uridine-Cytidine Kinase 2 (UCK2): This enzyme catalyzes the phosphorylation of uridine (B1682114) and cytidine, a rate-limiting step in the pyrimidine salvage pathway. nih.gov Studies have shown that UCK2 is often overexpressed in cancer cells to meet the high demand for DNA and RNA precursors required for rapid proliferation. mdpi.com Downregulation of UCK2 has been demonstrated to induce cell cycle arrest, highlighting its role in promoting cell cycle progression. researchgate.netahajournals.org Research in hepatocellular carcinoma has revealed that UCK2 promotes cell cycle progression by preventing the degradation of the mTOR protein and maintaining the stability of PDPK1 mRNA. researchgate.net

Activation-Induced Cytidine Deaminase (AID): This enzyme plays a critical role in the diversification of antibody genes in B-lymphocytes. The activity of AID is strictly regulated and confined to the early G1 phase of the cell cycle. nih.gov This temporal restriction is achieved through the transient nuclear localization of AID, which occurs from the time of nuclear membrane breakdown in prometaphase until early G1, when it is actively exported back to the cytoplasm. nih.gov This precise cell cycle-dependent activity ensures that its DNA-deaminating function is targeted appropriately, minimizing off-target DNA damage. nih.gov

Nucleoside Transport Mechanisms Across Biological Membranes

The transport of nucleosides, including cytidine, across biological membranes is a fundamental process for cellular growth and survival. It is mediated by two major families of specialized transporter proteins: Concentrative Nucleoside Transporters (CNTs) and Equilibrative Nucleoside Transporters (ENTs). Tritiated cytidine has been an invaluable tool for characterizing the kinetics and substrate specificity of these transporters.

Characterization of Concentrative Nucleoside Transporters (CNTs)

CNTs are sodium-dependent transporters that actively transport nucleosides into cells against a concentration gradient. Different isoforms of CNTs exhibit distinct substrate specificities.

Human CNT3 (hCNT3) is a broadly selective transporter, capable of transporting both purine (B94841) and pyrimidine nucleosides. The affinity of hCNT3 for various nucleosides, including cytidine, has been determined through transport assays using radiolabeled substrates. The Km values for hCNT3 demonstrate its efficiency in transporting a range of nucleosides, with cytidine being one of its key substrates.

Analysis of Equilibrative Nucleoside Transporters (ENTs)

ENTs are sodium-independent transporters that facilitate the bidirectional movement of nucleosides down their concentration gradient. These transporters play a crucial role in maintaining nucleoside homeostasis.

Human ENT1 (hENT1): This is a widely expressed transporter that handles a broad range of purine and pyrimidine nucleosides. Kinetic studies using tritiated nucleosides have determined that human ENT1 is a low-affinity transporter for cytidine, with a reported Km value of 680 μmol/L.

Human ENT2 (hENT2): Similar to ENT1, hENT2 transports a wide array of nucleosides but generally with a lower affinity. For instance, it transports cytidine with a Km value in the millimolar range (5 mmol/L).

The use of tritiated cytidine in transport assays has been fundamental to understanding the functional differences between these transporter isoforms.

Substrate Recognition and Transport Kinetics

The study of transport kinetics using tritiated cytidine provides insights into how these transporters recognize and move their substrates across the cell membrane. By measuring the rate of uptake of radiolabeled cytidine at various concentrations, key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum transport velocity (Vmax) can be determined.

For example, detailed kinetic analysis of the Saccharomyces cerevisiae Equilibrative Nucleoside Transporter 1 (ScENT1) was performed using tritiated cytidine. nih.gov By measuring substrate influx over time at different concentrations, researchers were able to fit the data to the Michaelis-Menten model to determine the Kmapp and Vmax for cytidine transport. nih.gov

Furthermore, inhibition studies using tritiated cytidine have helped to elucidate the substrate-binding sites of these transporters. By assessing the ability of various unlabeled nucleoside analogs to compete with and inhibit the transport of tritiated cytidine, researchers can infer the structural requirements for substrate recognition. These studies have shown that modifications to the sugar moiety of the nucleoside can significantly impact its ability to be transported by ENTs. researchgate.net

Below is a data table summarizing the kinetic parameters of cytidine transport by various nucleoside transporters, as determined in studies utilizing tritiated cytidine.

| Transporter | Organism/Cell Type | Substrate | Km (μM) | Vmax (pmol/mg/min) | Transport Efficiency (Vmax/Kmapp) |

| hENT1 | Human | Cytidine | 680 | - | - |

| hENT2 | Human | Cytidine | 5000 | - | - |

| hCNT3 | Human | Cytidine | 15-53 | - | - |

| ScENT1 | S. cerevisiae | Cytidine | Value not specified in abstract | Value not specified in abstract | Value not specified in abstract |

Data for ScENT1 is noted as determined by the described methodology, though specific values were not available in the provided abstract.

Intracellular Distribution and Compartmentalization Studies

The use of tritiated cytidine ([³H]cytidine) as a radiolabeled precursor for nucleic acid synthesis has been instrumental in elucidating the complex intracellular trafficking and compartmentalization of cytidine and its metabolites. Through techniques such as autoradiography, researchers have been able to visualize and quantify the distribution of this compound within various subcellular structures, providing critical insights into the spatial organization of RNA and DNA synthesis and turnover.

Studies have demonstrated that the fate of tritiated cytidine is not uniform throughout the cell, with distinct patterns of incorporation observed in the nucleus, nucleolus, cytoplasm, and mitochondria. This differential labeling has revealed that cellular metabolism is highly compartmentalized, with specific pools of nucleotides allocated for distinct processes such as DNA replication, DNA repair, and RNA synthesis.

One area of significant discovery has been the functional separation of nucleotide pools for DNA replication versus DNA repair. In human lymphoblasts, it was found that dCTP derived from the de novo synthesis pathway, which can be labeled by [5-³H]cytidine, is the primary precursor for DNA replication. In contrast, dCTP from the salvage pathway is preferentially utilized for DNA repair. This was demonstrated by the observation that DNA-damaging agents stimulated the accumulation of label from exogenous [5-³H]dCyd in DNA, while inhibiting the incorporation of precursors associated with replication. nih.gov

Further research in thioacetamide-treated rats has provided detailed quantitative data on the uptake of tritiated cytidine into different nuclear and cytoplasmic compartments, highlighting the dynamic role of the nucleolus in RNA metabolism. nih.gov These studies reveal not just the location of synthesis but also the relative rates of turnover within these compartments.

The distribution also varies between different cell types and tissues. For instance, comparative studies on transplantable hepatomas and host livers have shown differences in the incorporation of tritiated cytidine into mitochondrial and nuclear DNA and RNA, reflecting the metabolic state of cancerous versus healthy tissue. nih.gov Similarly, autoradiographic investigations have been employed to understand nucleic acid precursor incorporation in specialized cells like neurons and glia. nih.gov

The data gathered from these types of studies are crucial for understanding the regulation of nucleic acid metabolism and how it is altered in various physiological and pathological states.

Detailed Research Findings

Functional Compartmentalization of dCTP Pools: In exponentially growing CCRF-CEM human lymphoblast cells, a distinct compartmentalization of deoxycytidine triphosphate (dCTP) pools was identified. The study compared the metabolic fate of dCTP from the de novo synthesis pathway (labeled with [5-³H]Cyd) with that from the salvage pathway.

DNA Replication: The primary precursor for replicating DNA was found to be dCTP derived from the de novo pathway via ribonucleotide reductase. nih.gov

DNA Repair: Conversely, dCTP originating from the salvage pathway was predominantly channeled towards DNA repair processes. nih.gov This was evidenced by the increased incorporation of exogenous [5-³H]dCyd into the DNA of cells treated with DNA-damaging agents like methylmethanesulfonate, ultraviolet irradiation, and gamma-irradiation. nih.gov

Nucleolar and Nuclear vs. Cytoplasmic Incorporation: A study on liver parenchymal cells from rats treated with thioacetamide, a compound known to enlarge the nucleolus, provided quantitative insights into RNA synthesis and turnover using tritiated cytidine. Autoradiography was used to measure the distribution of the radiolabel.

Thioacetamide-Treated Rats: A dramatic increase in RNA content and tritiated cytidine incorporation was observed in the nucleolus (over 30-fold increase in grain count) and the nucleus (about 3-fold increase) compared to controls. nih.gov

Cytoplasmic Turnover: Despite the significant stimulation of nuclear and nucleolar RNA turnover, the total grain count in the cytoplasm remained comparable to that of control animals. nih.gov This finding suggested that the loss of label from the nucleus and nucleolus did not exclusively represent the transport of newly synthesized RNA to the cytoplasm, indicating a more complex regulation of RNA trafficking and turnover. nih.gov

Mitochondrial and Nuclear Incorporation in Hepatomas: Research comparing two transplantable hepatomas (3924a and h-35tc2) with normal host livers revealed differences in the incorporation of tritiated cytidine into the DNA and RNA of distinct cellular compartments.

Nuclear vs. Mitochondrial DNA: These studies highlighted that the relative incorporation of nucleosides into mitochondrial and nuclear DNA can vary between normal and cancerous tissues, providing insights into the metabolic reprogramming of tumor cells. nih.gov

Nuclear vs. Mitochondrial RNA: Similarly, the synthesis of RNA in both the nucleus and mitochondria was traced using tritiated cytidine, demonstrating its utility in assessing transcriptional activity in different subcellular locations. nih.gov

Interactive Data Table: Tritiated Cytidine Incorporation in Rat Liver Cells

The following table summarizes the quantitative data from the study on thioacetamide-treated rat liver parenchymal cells, illustrating the changes in volume and tritiated cytidine incorporation in different cellular compartments.

| Cellular Compartment | Parameter | Control Rat | Thioacetamide-Treated Rat | Fold Change |

| Nucleolus | Volume | 1.0 (relative) | 14.0 | 14x |

| RNA Content | 1.0 (relative) | 25.0 | 25x | |

| Total Grain Count | 1.0 (relative) | >30.0 | >30x | |

| Nucleus | Volume | 1.0 (relative) | 2.0 | 2x |

| Total Grain Count | 1.0 (relative) | ~3.0 | ~3x | |

| Cytoplasm | Volume | 1.0 (relative) | 1.2 | 1.2x |

| Total Grain Count | 1.0 (relative) | ~1.0 | No significant change |

Advanced Methodologies and Analog Based Research Incorporating Tritiated Cytidine Principles

Quantitative Metabolic Tracing and Fluxomics

Quantitative metabolic tracing allows for the detailed investigation of the flow of atoms through metabolic pathways. Tritiated compounds, including cytidine (B196190), are instrumental in these studies due to the emission of low-energy beta particles, which can be detected with high sensitivity. openmedscience.com

Isotope Tracing for Dynamic Metabolic Pathway Analysis

Isotope tracing with tritiated cytidine is a fundamental technique for elucidating the dynamics of nucleic acid synthesis and metabolism. nih.govnih.gov When introduced into a biological system, tritiated cytidine is taken up by cells and incorporated into RNA and DNA during transcription and replication. By tracking the distribution of the tritium (B154650) label over time, researchers can gain unparalleled insights into the rates of these processes. nih.gov

The analysis of dynamic labeling patterns in downstream metabolites and macromolecules provides valuable qualitative information about their origins and relative rates of production. nih.gov This approach is a powerful method for understanding the impact of genetic alterations or external perturbations on cellular metabolism. nih.gov For instance, studies have utilized tritiated cytidine to measure the rate of RNA synthesis in different tissues, providing a clear picture of metabolic activity. nih.gov The detection of the beta particles emitted by tritium is typically accomplished through liquid scintillation counting, a highly sensitive method for quantifying the amount of the radiolabel present in a sample. openmedscience.comnih.gov

Determination of Nutrient Flow and Utilization

Tritiated cytidine is particularly effective in determining the flow and utilization of nucleosides, which are essential nutrients for cell proliferation. By measuring the incorporation of the tritium label into nucleic acids, scientists can quantify how much of the exogenous cytidine is being channeled into anabolic pathways. nih.gov

A study on mouse liver, for example, demonstrated that the incorporation of [3H]cytidine into RNA was two to three times higher than that of [3H]-labeled uridine (B1682114) or orotic acid. nih.gov This indicates a highly efficient channeling of cytidine into the liver's anabolic pathways. nih.gov Such quantitative data are crucial for fluxomics, the study of metabolic flux rates, which aims to provide a detailed understanding of the operational state of a metabolic network. nih.govnih.govprinceton.eduprinceton.edu These experimental findings are essential for building comprehensive models of cellular metabolism.

| Organism/System | Tracer | Key Finding | Reference |

|---|---|---|---|

| Mouse Liver | [3H]Cytidine | Demonstrated 2-3 times higher incorporation into RNA compared to [3H]uridine or [3H]orotic acid, indicating efficient utilization in anabolic pathways. | nih.gov |

| Rat Models | Tritiated Nucleosides | Used to perform metabolic and dosimetric studies to assess the relative radiotoxicity of various tritiated organic compounds. | ans.org |

Development and Application of Chemically Modified Cytidine Analogs

Building on the principles of isotope labeling, researchers have developed chemically modified cytidine analogs that serve as versatile tools for probing and manipulating biological systems. These analogs often feature reactive groups that are not naturally present in cells, allowing for specific chemical reactions to be performed in a biological context. nih.gov

Bioorthogonal Labeling Strategies (e.g., Ethynyl-Cytidine with Click Chemistry)

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.govnih.govresearchgate.net A prominent example of this strategy is the use of 5-ethynylcytidine (EC) in combination with "click chemistry". nih.gov

In this approach, cells are fed with EC, a cytidine analog containing a terminal alkyne group. This analog is incorporated into newly synthesized RNA. The alkyne group serves as a chemical "handle." Through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click reaction, an azide-containing molecule, such as a fluorescent dye or a biotin tag, can be specifically and covalently attached to the alkyne handle on the RNA. nih.govresearchgate.net This allows for the visualization, isolation, and analysis of nascent RNA transcripts. nih.gov This method is highly specific and efficient, providing a powerful tool for studying RNA metabolism in living cells and even whole organisms. nih.gov

| Strategy | Chemical Handle | Reaction | Application |

|---|---|---|---|

| Ethynyl-Cytidine Labeling | Alkyne | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Labeling and visualization of newly synthesized RNA. nih.gov |

| Azide-Containing Nucleosides | Azide | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Enrichment and analysis of target RNA from total RNA. nih.gov |

Design of Modified Nucleotides for Aptamer Discovery

Aptamers are short, single-stranded DNA or RNA molecules that can bind to specific target molecules with high affinity and specificity. mdpi.comresearchgate.netnih.gov They are generated through an in vitro selection process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX). nih.govuq.edu.au The performance of aptamers can be significantly enhanced by incorporating chemically modified nucleotides into the nucleic acid library used for the SELEX process. researchgate.netnih.gov

Chemically-modified derivatives of cytidine, such as those with a 5-(N-substituted-carboxamide) functional group, are new reagents used in aptamer discovery. nih.govresearchgate.net These modifications can introduce novel functionalities, leading to aptamers with improved properties, including:

Enhanced Binding Affinity: Modifications can create additional contact points with the target molecule, increasing the strength of the interaction. nih.govacs.org

Increased Stability: Modifications to the sugar or phosphate backbone can make aptamers more resistant to degradation by nucleases, which is crucial for therapeutic applications. researchgate.netresearchgate.net

Greater Diversity: The introduction of modified bases expands the chemical diversity of the nucleic acid library, increasing the probability of isolating high-affinity aptamers. uq.edu.auacs.org

The synthesis of these modified cytidine analogs as phosphoramidites and triphosphates allows for their incorporation into oligonucleotides during either solid-phase synthesis or enzymatic amplification steps in the SELEX process. nih.gov

| Modification Type | Example | Purpose | Reference |

|---|---|---|---|

| Base Modification | 5-(N-benzylcarboxamide)-2'-deoxycytidine | Enhances binding affinity and diversity in SELEX. | nih.govresearchgate.net |

| Sugar Modification | 5-(N-benzylcarboxamide)-2'-O-methyl-cytidine | Increases nuclease resistance for improved stability. | nih.govresearchgate.net |

| Sugar Modification | 5-(N-3-phenylpropylcarboxamide)-2'-deoxy-2'-fluoro-cytidine | Provides nuclease resistance. | nih.govresearchgate.net |

Interdisciplinary Approaches in Systems Biology

Systems biology aims to understand the complex interactions within biological systems from a holistic perspective. nih.govnih.gov This interdisciplinary field integrates experimental data from various "omics" platforms (genomics, transcriptomics, proteomics, and metabolomics) with computational modeling to create a comprehensive picture of cellular function. researchgate.netqub.ac.uk

The methodologies involving tritiated cytidine and its analogs are prime examples of how targeted experimental approaches provide critical data for systems-level analysis.

Metabolic Flux Data: The quantitative data on RNA synthesis rates and nutrient utilization obtained from tritiated cytidine tracing experiments serve as direct inputs for constructing and validating metabolic models. nih.gov This allows for a more accurate simulation of cellular behavior under different conditions.

Probing Cellular Networks: Chemically modified cytidine analogs, used in bioorthogonal labeling or as components of aptamers, act as powerful tools to probe specific aspects of the cellular network. For example, labeling nascent RNA can help to delineate the dynamics of the transcriptome, while aptamers can be used to specifically inhibit or detect proteins within complex cellular pathways.

Model Refinement: Discrepancies between the predictions of systems biology models and the experimental results obtained using these cytidine-based tools can highlight gaps in our understanding and guide future research. nih.gov

By combining the precise, quantitative information derived from tritiated cytidine and its analogs with large-scale omics data, systems biology can generate more accurate and predictive models of biological processes, ultimately leading to a deeper understanding of health and disease. qub.ac.ukyoutube.com

Future Perspectives and Unexplored Research Avenues

Methodological Enhancements in Isotopic Labeling and Detection

Stable isotope labeling is a powerful tool for tracing the metabolic fate of molecules like cytidine (B196190) within a cell. acs.orgnih.gov Future advancements in this area are poised to provide unprecedented insights into the dynamics of cytidine metabolism.

One promising direction is the development of more sophisticated labeling strategies. While uniform labeling with isotopes like ¹³C and ¹⁵N has been instrumental, selective labeling of specific atoms within the cytidine molecule allows for more precise tracking. acs.org For instance, labeling the N4 amino group of cytidine can be achieved using ¹⁵NH₄Cl during enzymatic or chemical synthesis. acs.org Such selective enrichment helps to resolve complex NMR spectra and pinpoint metabolic transformations with greater accuracy. acs.org

Furthermore, transient isotopic labeling methodologies are becoming increasingly important for studying dynamic systems, such as photoautotrophic organisms. nih.gov This technique involves monitoring the changing patterns of isotope incorporation into metabolites over time after a pulse of a labeled precursor. nih.gov This approach is particularly valuable for determining metabolic fluxes in real-time, offering a more dynamic picture than steady-state analysis. nih.gov

Improvements in detection technologies are also crucial. High-resolution nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) remain the cornerstones of isotope detection. nih.govmdpi.com The development of more sensitive instruments and advanced analytical protocols will enable the detection of low-abundance cytidine-derived metabolites and the characterization of their structures and concentrations with greater confidence. nih.gov

| Enhancement Area | Description | Potential Impact |

| Selective Isotope Labeling | Placing isotopes at specific atomic positions within the cytidine molecule. acs.org | Increased resolution in NMR studies and more precise tracking of metabolic pathways. acs.org |

| Transient Labeling Techniques | Monitoring isotopic incorporation over time in response to a labeled substrate pulse. nih.gov | Enables the measurement of dynamic metabolic fluxes in living systems. nih.gov |

| Advanced Detection Methods | Improvements in the sensitivity and resolution of NMR and Mass Spectrometry. nih.govmdpi.comnih.gov | Detection of rare metabolites and more accurate quantification of metabolic pools. |

Integration with High-Throughput Omics Technologies

The integration of data from various "omics" fields—genomics, transcriptomics, proteomics, and metabolomics—offers a holistic view of cellular processes involving cytidine. mdpi.comnih.gov This systems-biology approach is essential for understanding how changes in cytidine metabolism are connected to broader cellular responses. mdpi.com

High-throughput technologies generate vast amounts of data that can be computationally integrated to build comprehensive models of cellular networks. mdpi.comfraunhofer.de For example, transcriptomic data (e.g., from RNA-Seq) can reveal how gene expression changes in response to fluctuations in cytidine levels, while proteomic data (e.g., from mass spectrometry) can identify changes in the abundance of enzymes involved in cytidine metabolic pathways. mdpi.com Metabolomic analyses can then directly measure the concentrations of cytidine and its derivatives, providing a direct readout of metabolic activity. mdpi.com

A significant challenge lies in the effective integration and interpretation of these large, heterogeneous datasets. mdpi.com The development of sophisticated bioinformatics pipelines and computational tools is necessary to manage data complexity, reduce noise, and identify meaningful biological patterns. mdpi.comresearchgate.net Multi-omics analyses are fundamental in preclinical and clinical research for understanding the molecular basis of diseases and identifying potential biomarkers. fraunhofer.de

| Omics Technology | Data Generated | Relevance to Cytidine Research |

| Genomics | DNA sequence variations. mdpi.com | Identifying genetic predispositions that may affect cytidine metabolism. |

| Transcriptomics | Gene expression levels (RNA). mdpi.com | Understanding the regulation of genes involved in cytidine pathways. |

| Proteomics | Protein abundance and modifications. mdpi.com | Quantifying enzymes and other proteins that interact with cytidine and its metabolites. |

| Metabolomics | Concentrations of small molecules. mdpi.com | Directly measuring the levels of cytidine and its derivatives in biological samples. |

Unraveling Novel Biological Roles of Cytidine-Derived Metabolites

Research continues to uncover new and unexpected biological functions for cytidine and its metabolites, extending beyond their canonical roles as building blocks for nucleic acids.

One area of active investigation is the role of cytidine modifications in RNA. For example, N4-acetylcytidine (ac4C) is a conserved RNA modification that plays a fundamental role in biological processes. nih.gov Studies have shown that ac4C is found in ribosomal RNA (rRNA) and transfer RNA (tRNA) across different domains of life, and it may be involved in adaptation to environmental stress. nih.gov

Cytidine and its derivatives also play significant roles in lipid metabolism and cellular signaling. For instance, studies in animal models have shown that cytidine supplementation can alleviate dyslipidemia and beneficially modulate the gut microbiota. nih.gov Furthermore, cytidine diphospho-choline (CDP-choline), also known as citicoline, is a crucial intermediate in the synthesis of phosphatidylcholine, a major component of cell membranes. mdpi.com Citicoline has also been investigated for its neuroprotective effects. nih.gov

The enzymatic conversion of cytidine analogs is another area of interest, particularly in the context of cancer therapy. lsmu.lt Bacterial cytidine deaminases can activate fluoropyrimidine nucleoside prodrugs, converting them into cytotoxic compounds within cancer cells. lsmu.lt This highlights the potential for harnessing cytidine metabolism for therapeutic purposes.

| Cytidine-Derived Metabolite | Biological Role | Research Findings |

| N4-acetylcytidine (ac4C) | RNA modification. nih.gov | Found in rRNA and tRNA; may play a role in stress adaptation. nih.gov |

| Cytidine | Lipid metabolism modulation. nih.gov | Can alleviate dyslipidemia and alter gut microbiota composition in mice. nih.gov |

| CDP-choline (Citicoline) | Phospholipid synthesis, neuroprotection. mdpi.comnih.gov | An essential precursor for phosphatidylcholine; shows potential neuroprotective efficacy. mdpi.comnih.gov |

| Fluoropyrimidine analogs | Anticancer prodrugs. lsmu.lt | Activated by cytidine deaminases to produce cytotoxic effects in cancer cells. lsmu.lt |

Addressing Challenges in Complex Biological Systems

Studying the roles of cytidine in the context of a whole organism presents significant challenges due to the inherent complexity of biological systems. nih.gov Cellular functions are governed by intricate networks of interactions, and perturbing one component can have far-reaching and often unpredictable effects. nih.gov

One of the primary challenges is the sheer volume of data generated by modern analytical techniques and the difficulty in integrating this information into coherent models. researchgate.net The "free-parameter problem," where multiple models can fit the same observed data, is a common issue in dynamical models of complex systems. nih.gov

Future research will need to embrace this complexity by developing more sophisticated experimental and computational approaches. This includes creating more realistic dynamical models that can account for the non-linear interactions within cellular networks. nih.gov Furthermore, a deeper understanding of the fundamental design principles of biological systems, such as evolution and self-organization, will be crucial for interpreting experimental data and formulating new hypotheses. nih.gov Overcoming these challenges will be key to fully elucidating the multifaceted roles of cytidine in health and disease.

Q & A

Basic Research Questions

Q. How can researchers synthesize and characterize Cytidine-5-t (8CI,9CI) in laboratory settings?

- Methodology :

- Synthesis : Use solid-phase phosphoramidite chemistry for nucleotide analog synthesis. Optimize reaction conditions (e.g., coupling efficiency, deprotection steps) using thin-layer chromatography (TLC) and HPLC for intermediate validation .

- Characterization : Employ - and -NMR to confirm structural integrity, and high-resolution mass spectrometry (HRMS) for molecular weight verification. Stability under varying pH and temperature should be assessed via UV-Vis spectroscopy .

- Critical Note : Store aliquots at -80°C in amber vials to prevent photodegradation and hydrolysis, as per stability guidelines .

Q. What are the key stability considerations for Cytidine-5-t (8CI,9CI) under experimental conditions?

- Methodology :

- Conduct accelerated stability studies by exposing the compound to stressors (e.g., light, heat, humidity). Monitor degradation products using LC-MS and compare against reference standards.

- For short-term use (e.g., <2 weeks), room-temperature storage in anhydrous, oxygen-free environments is acceptable, but long-term storage requires -80°C with desiccants .

- Avoid exposure to oxidizing agents, as decomposition may release toxic gases like nitrogen oxides .

Q. How can researchers validate the purity of Cytidine-5-t (8CI,9CI) using analytical techniques?

- Methodology :

- Use reverse-phase HPLC with a C18 column and a gradient elution system (e.g., water/acetonitrile with 0.1% trifluoroacetic acid). Purity thresholds should exceed 95% for in vitro assays.

- Quantify trace impurities via LC-MS/MS and cross-reference with synthetic byproduct libraries .

- Report results with proper significant figures and units, adhering to reproducibility standards .

Advanced Research Questions

Q. How can computational docking models predict the interaction of Cytidine-5-t (8CI,9CI) with target enzymes?

- Methodology :

- Use AutoDock Vina for molecular docking, which optimizes binding mode predictions with a hybrid scoring function (combining empirical and knowledge-based terms). Set grid maps to cover the enzyme’s active site, and validate results using molecular dynamics simulations .

- Compare binding affinities (ΔG values) against native substrates to assess competitive inhibition potential. Replicate docking runs with multithreading to ensure statistical robustness .

Q. What experimental strategies resolve contradictory data on the biochemical activity of Cytidine-5-t (8CI,9CI) across studies?

- Methodology :

- Perform meta-analyses of published data using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to identify confounding variables (e.g., buffer composition, enzyme isoforms) .

- Design orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to cross-validate activity. Use isothermal titration calorimetry (ITC) to measure binding thermodynamics independently .

- Address biases by transparently reporting negative results and experimental limitations .

Q. How to design isotope-labeling experiments to track Cytidine-5-t (8CI,9CI) metabolism in cellular systems?

- Methodology :

- Synthesize - or -labeled analogs via enzymatic incorporation using purified nucleoside kinases. Validate labeling efficiency via NMR isotopic shift analysis.

- Use liquid chromatography-coupled mass spectrometry (LC-MS) to trace labeled metabolites in cell lysates. Normalize data against internal standards (e.g., stable isotope-labeled ATP) .

- Optimize cell culture conditions (e.g., hypoxia, nutrient deprivation) to mimic physiological environments .

Safety and Compliance

Q. What safety protocols are critical for handling Cytidine-5-t (8CI,9CI) in laboratory settings?

- Methodology :

- Follow GHS guidelines: Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (Category 2 irritation risk). Use fume hoods for powder handling to avoid aerosol formation .

- For spills, neutralize with silica-based absorbents and decontaminate surfaces with 70% ethanol. Dispose of waste via certified hazardous material protocols .

- Train personnel on emergency procedures (e.g., eye wash stations, spill kits) and SDS documentation updates .

Data Reproducibility and Reporting

Q. How to ensure reproducibility of Cytidine-5-t (8CI,9CI) experimental data?

- Methodology :

- Document all synthetic steps, including reagent lot numbers and equipment calibration records. Share raw data (e.g., NMR spectra, docking parameters) in supplementary materials .

- Use version-control software for computational workflows (e.g., Git for docking scripts) and publish code repositories alongside manuscripts .

- Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles for data archiving .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.